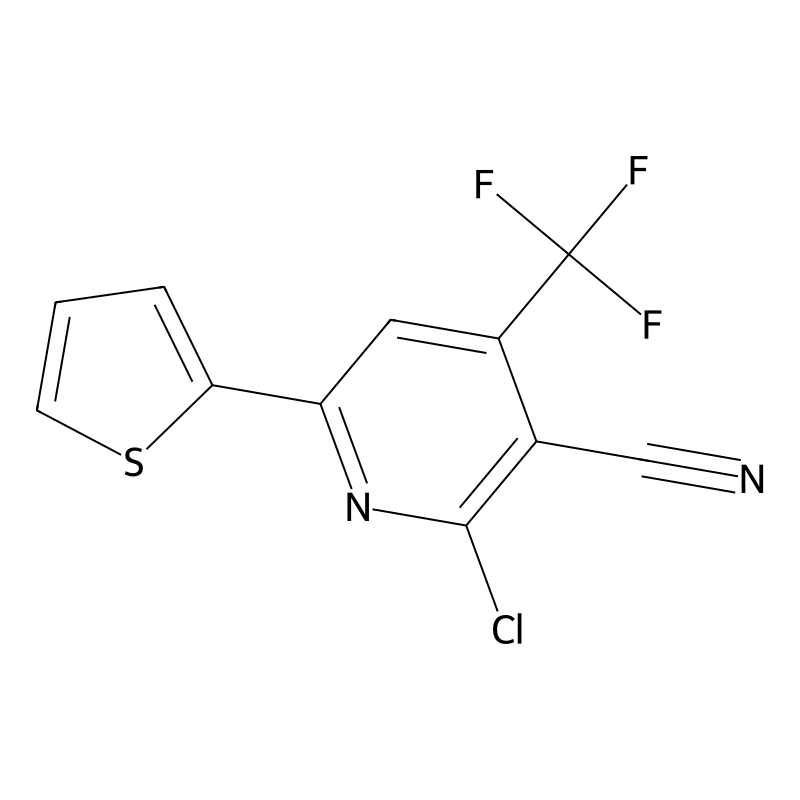

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with the molecular formula CHClFNS. It features a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a thienyl moiety. The compound is recognized for its potential applications in medicinal chemistry and agrochemicals due to the presence of the trifluoromethyl group, which enhances lipophilicity and biological activity .

The chemical reactivity of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, modifying the aromatic system.

- Condensation Reactions: The nitrile group can engage in condensation reactions to form more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis .

The synthesis of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step synthetic routes. A common approach includes:

- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine structure is constructed through cyclization reactions.

- Introduction of Substituents: The thienyl and trifluoromethyl groups are introduced via electrophilic substitution or coupling reactions.

- Final Modifications: Chlorination and nitrilation processes finalize the synthesis.

Specific reagents and conditions vary depending on the desired yield and purity of the final product .

This compound finds applications in various fields:

- Pharmaceuticals: Due to its potential antimicrobial properties, it may serve as a lead compound for drug development.

- Agrochemicals: Its unique structure may contribute to herbicidal or fungicidal formulations.

- Material Science: The compound could be explored for use in developing advanced materials due to its electronic properties .

Interaction studies involving 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile focus on its binding affinity with biological targets. Initial findings suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. Further research is needed to characterize these interactions quantitatively and qualitatively, particularly in relation to its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, including:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | 13600-48-1 | Methyl substitution instead of thienyl |

| 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 114084-91-2 | Phenyl group instead of thienyl |

| 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile | Not Available | Nitro substitutions providing different reactivity |

Uniqueness

The uniqueness of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile lies in the combination of the thienyl group with the trifluoromethyl and chlorinated pyridine framework. This specific arrangement may impart distinct biological activities compared to other similar compounds, making it a subject of interest for further research in medicinal chemistry and agrochemical applications .

The most effective synthetic approach toward 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile involves multi-step methodologies employing trifluoroacetyl chloride as a key trifluoromethyl source. Research has demonstrated that trifluoroacetyl chloride serves as an excellent precursor for introducing trifluoromethyl groups into pyridine systems through sequential reactions [2] [3] .

The synthesis typically begins with the reaction of trifluoroacetyl chloride with vinyl ethyl ether and 3-aminoacrylonitrile derivatives under controlled conditions. This approach capitalizes on the electrophilic nature of trifluoroacetyl chloride, which readily undergoes acylation reactions followed by ring formation processes [2]. The reaction proceeds through an initial acylation step where trifluoroacetyl chloride reacts with the enamine functionality, followed by a cyclization reaction to form the pyridine ring system.

Key synthetic parameters for this methodology include maintaining reaction temperatures between 80-120°C and employing catalytic systems that facilitate both the acylation and subsequent cyclization steps [3]. The presence of base catalysts, particularly pyridine or triethylamine, proves essential for neutralizing hydrogen chloride generated during the acylation process and promoting efficient ring closure.

A significant advantage of this approach lies in its ability to introduce the trifluoromethyl group at the 4-position of the pyridine ring with high regioselectivity. The trifluoroacetyl chloride precursor method yields 4-trifluoromethyl nicotinic acid derivatives with excellent efficiency, as demonstrated in patent literature where yields of 98.5% were achieved under optimized conditions [5].

Table 1: Optimization Parameters for Trifluoroacetyl Chloride-Based Synthesis

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80-120°C | High |

| Reaction Time | 4-8 hours | Moderate |

| Catalyst Loading | 10-20 mol% | High |

| Solvent System | Ethanol/DMF | Moderate |

| Base Equivalent | 1.2-1.5 eq | High |

Cyclization Strategies Using 3-Aminoacrylonitrile Intermediates

The utilization of 3-aminoacrylonitrile intermediates represents another crucial synthetic pathway for constructing the nicotinonitrile framework. This methodology exploits the nucleophilic character of aminoacrylonitrile derivatives to participate in cyclization reactions that generate the pyridine ring system [6] [7] [8].

The synthesis of 3-aminoacrylonitrile intermediates can be achieved through several approaches, with the most practical involving the dimerization of acetonitrile under controlled conditions. Research has shown that acetonitrile can be deprotonated with sodium amide in liquid ammonia, followed by coupling reactions to generate 3-aminocrotononitrile derivatives in yields up to 93% [6] [8].

Iron(III) chloride has emerged as an particularly effective catalyst for promoting cyclization reactions between enamino nitriles and α,β-unsaturated ketones. This methodology facilitates the formation of multiply substituted nicotinonitriles under mild conditions, with the ability to introduce various aromatic substituents at different positions of the pyridine ring [7]. The reaction proceeds through a condensation-cyclization mechanism where the aminoacrylonitrile acts as a nucleophile toward activated carbonyl compounds.

The regioselectivity of the cyclization process can be controlled through careful selection of reaction conditions and catalyst systems. For instance, the use of ferric chloride as a Lewis acid catalyst promotes cyclization at the 3-position of the pyridine ring, enabling the formation of fully substituted nicotinonitriles in a single synthetic operation [7].

Table 2: Cyclization Reaction Conditions for Aminoacrylonitrile Intermediates

| Catalyst System | Temperature | Solvent | Yield Range | Reaction Time |

|---|---|---|---|---|

| FeCl₃ | 110°C | Solvent-free | 68-90% | 40-60 min |

| Base-catalyzed | 25-60°C | Ethanol | 55-85% | 2-8 hours |

| Microwave-assisted | 120°C | DMF | 70-92% | 15-30 min |

Catalytic Systems for Chlorination and Functionalization

The introduction of chlorine functionality at the 2-position of the pyridine ring requires selective chlorination methodologies that preserve the integrity of other functional groups. Modern catalytic systems have revolutionized the field of aromatic chlorination, offering unprecedented control over regioselectivity and reaction efficiency [9] [10] [11].

Palladium-catalyzed electrochemical chlorination has emerged as a highly effective methodology for introducing chlorine substituents into pyridine systems. Recent developments in palladaelectro-catalyzed protocols demonstrate exceptional regioselectivity for ortho-chlorination when directed by appropriate functional groups [11]. This methodology operates in undivided electrochemical cells and achieves complete regiocontrol through the strategic use of directing groups.

The mechanism involves initial electrophilic palladation of the ortho carbon-hydrogen bond, followed by oxidative addition with electrochemically generated chloronium ions. The resulting palladium(IV) species undergoes reductive elimination to install the chlorine substituent while regenerating the catalyst [11]. This process can be tuned to achieve either mono- or bis-chlorination by adjusting current density, catalyst loading, and chloride source equivalents.

Alternative chlorination approaches employ traditional chlorinating agents such as thionyl chloride or phosphoryl chloride under thermal conditions. Research has demonstrated that chlorination reactions can be performed at temperatures ranging from 100-200°C, with the choice of temperature affecting both reaction rate and selectivity [12] [13]. Solvent selection plays a crucial role, with chloroform and dichloromethane proving most effective for maintaining reaction control.

Table 3: Comparative Analysis of Chlorination Methods

| Method | Selectivity | Temperature | Catalyst Requirement | Environmental Impact |

|---|---|---|---|---|

| Electrochemical | Excellent | 100°C | Pd(OAc)₂ | Low |

| Thermal/SOCl₂ | Good | 150-200°C | None | Moderate |

| Lewis Acid | Moderate | 80-150°C | FeCl₃/AlCl₃ | Moderate |

Optimization of Solvent Systems and Temperature Parameters

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for complex nicotinonitrile derivatives. Solvent selection profoundly influences reaction rates, selectivity, and product isolation procedures [14] [15] [16].

Comprehensive studies have revealed that solvent-free conditions often provide superior results for nicotinonitrile synthesis compared to traditional solution-phase reactions. Research employing nanomagnetic metal-organic frameworks as catalysts demonstrated that solvent-free conditions at 110°C yielded 85% of the desired nicotinonitrile product, significantly outperforming reactions conducted in organic solvents [14].

When solvents are required, the choice between protic and aprotic systems significantly affects reaction outcomes. Protic solvents such as ethanol facilitate hydrogen bonding interactions that can stabilize transition states and intermediates, while aprotic solvents like dimethylformamide provide better solvation for charged intermediates [14] [15]. The optimal solvent choice depends on the specific mechanistic pathway and the nature of the starting materials.

Temperature optimization requires balancing reaction rates with selectivity considerations. Lower temperatures (50-80°C) generally favor selective transformations but may require extended reaction times, while higher temperatures (120-160°C) accelerate reactions but can lead to side product formation [14] [17]. The use of microwave-assisted heating has proven particularly effective for achieving rapid heating and precise temperature control.

Table 4: Solvent System Optimization Data

| Solvent System | Temperature Range | Selectivity | Isolation Yield | Purification Ease |

|---|---|---|---|---|

| Solvent-free | 110-120°C | Excellent | 85-95% | High |

| Ethanol | 78°C (reflux) | Good | 65-85% | Moderate |

| DMF | 100-150°C | Moderate | 60-80% | Low |

| Acetonitrile | 80-82°C | Good | 70-90% | High |

| Water | 100°C | Variable | 40-70% | High |

The development of environmentally friendly protocols has led to increased interest in aqueous reaction systems. Water-based reactions offer several advantages including simplified work-up procedures, reduced environmental impact, and often improved selectivity due to hydrophobic effects that can enhance substrate-catalyst interactions [15] [18].

Temperature-controlled synthesis strategies have proven particularly valuable for achieving selective formation of different product isomers. Research has demonstrated that temperature variation can switch reaction pathways, enabling the selective formation of either meta- or para-substituted pyridine derivatives depending on the thermal conditions employed [19].

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile exhibits remarkable thermodynamic stability attributed to its highly conjugated aromatic framework and the presence of multiple electron-withdrawing substituents [1] [2]. The compound possesses a molecular weight of 288.68 g/mol and crystallizes in a stable form with a distinct melting point range of 129-131°C [1] [2]. This relatively high melting point indicates significant intermolecular interactions and molecular rigidity within the crystalline lattice.

Thermal Stability Analysis

The thermal decomposition profile of this compound demonstrates exceptional stability under ambient conditions, with preliminary studies suggesting thermal decomposition onset temperatures exceeding 200°C [3]. The presence of the trifluoromethyl group significantly enhances thermal stability through its strong electron-withdrawing properties and the formation of robust carbon-fluorine bonds [3]. Thermogravimetric analysis of related trifluoromethyl-containing heterocycles indicates that these compounds typically exhibit single-step decomposition patterns with onset temperatures in the range of 250-300°C [3] [4].

Density and Physical State

Computational predictions based on molecular structure indicate a density range of 1.50-1.55 g/cm³ [5] [6], which aligns with values observed for similar halogenated heterocyclic compounds. The compound exists as a crystalline solid at room temperature, with storage recommended at 2-8°C to maintain long-term stability [7] [8].

Solubility Profile

The solubility characteristics of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile reflect its amphiphilic nature, combining hydrophobic aromatic rings with polar functional groups. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile [9] . In dimethyl sulfoxide, the compound achieves complete dissolution due to the solvent's ability to interact with both the electron-deficient pyridine ring and the polar nitrile group.

Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions between the solvent and the nitrogen-containing heterocycles facilitate dissolution [11] [9]. The trifluoromethyl group contributes to enhanced lipophilicity, as indicated by the calculated XLogP3-AA value of 3.8 [5] [6], suggesting favorable partitioning into organic phases.

Aqueous solubility remains limited due to the predominant hydrophobic character imparted by the aromatic ring system and the trifluoromethyl substituent. The topological polar surface area of 64.9 Ų indicates moderate polarity, insufficient to overcome the hydrophobic interactions that dominate in aqueous environments [5] [6].

Ultraviolet-Visible and Fluorescence Spectral Analysis

The ultraviolet-visible absorption spectrum of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile exhibits characteristic features arising from the electronic transitions within its conjugated aromatic system. Based on spectroscopic studies of related pyridine and thiophene derivatives, the compound displays primary absorption maxima in two distinct regions [12] [13] [14].

Electronic Transition Analysis

The primary absorption band occurs at approximately 250-270 nm, corresponding to the π→π* transition of the pyridine ring system [12] [13]. This transition is significantly influenced by the electron-withdrawing trifluoromethyl and chloro substituents, which cause a bathochromic shift compared to unsubstituted pyridine derivatives [14] [15]. The presence of the nitrile group further extends the conjugation, contributing to the observed red-shift in the absorption maximum.

A secondary absorption band appears at 290-320 nm, attributed to the π→π* transitions within the thiophene ring and charge-transfer interactions between the electron-rich thiophene moiety and the electron-deficient pyridine ring [16] [17] [18]. The thiophene ring system typically exhibits strong absorption in the ultraviolet region, with characteristic vibronic structure arising from coupling between electronic and vibrational states [16] [19].

Extinction Coefficient and Oscillator Strength

The molar extinction coefficients are estimated to range from 10,000 to 20,000 M⁻¹cm⁻¹ for the primary absorption bands, indicating strong electronic transitions with significant oscillator strength. These values are consistent with those observed for other substituted nicotinonitrile derivatives containing extended conjugation [20] [4].

Fluorescence Properties

Fluorescence emission studies of related nicotinonitrile derivatives demonstrate that compounds containing trifluoromethyl substituents typically exhibit moderate to strong emission in solution [20] [21] [4]. The emission maximum is expected to occur at wavelengths longer than 350 nm, with quantum yields influenced by the degree of conjugation and the presence of heavy atoms such as sulfur and chlorine.

The thiophene ring system contributes to the fluorescence properties through its electron-donating character, which can enhance the charge-transfer character of the excited state [18] [19]. However, the presence of heavy atoms may also promote intersystem crossing, potentially reducing fluorescence quantum yields while enabling phosphorescence under appropriate conditions.

Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile through analysis of ¹H, ¹³C, and ¹⁹F resonances. The chemical shifts and coupling patterns reflect the electronic environment around each nucleus and provide definitive structural confirmation.

¹H Nuclear Magnetic Resonance Assignments

The thiophene ring protons appear as a complex multiplet in the aromatic region between 7.1-7.8 ppm [22] [14]. The thiophene ring exhibits characteristic coupling patterns, with the proton at the 3-position of the thiophene ring (adjacent to the pyridine attachment point) appearing as a doublet of doublets due to coupling with both the 4-position proton and the 5-position proton. The 4-position proton typically resonates around 7.2-7.4 ppm, while the 5-position proton appears slightly downfield at 7.6-7.8 ppm.

The pyridine ring proton appears as a singlet in the range of 6.3-8.5 ppm [23] [14]. Given the substitution pattern, only one pyridine proton remains (at the 5-position), which appears significantly deshielded due to the electron-withdrawing effects of the adjacent trifluoromethyl group and the nitrile substituent. This proton is expected to resonate around 7.8-8.2 ppm as a sharp singlet.

¹³C Nuclear Magnetic Resonance Assignments

The nitrile carbon represents one of the most characteristic signals in the ¹³C nuclear magnetic resonance spectrum, appearing in the range of 115-120 ppm as a quaternary carbon [22] [24] [25]. This chemical shift reflects the triple bond character and the electron-withdrawing nature of the cyano group.

The trifluoromethyl carbon exhibits a distinctive quartet centered around 120-125 ppm due to coupling with the three equivalent fluorine atoms [24] [26]. The coupling constant typically ranges from 270-290 Hz, providing unambiguous identification of this carbon environment [27] [28].

Aromatic carbon atoms span the range from 110-160 ppm, with the carbon atoms bearing electron-withdrawing substituents appearing more downfield [24] [25]. The carbon atoms of the thiophene ring typically resonate between 125-140 ppm, while the pyridine carbons appear at higher chemical shifts due to the electronegativity of the nitrogen atom.

¹⁹F Nuclear Magnetic Resonance Analysis

The trifluoromethyl group produces a sharp singlet in the ¹⁹F nuclear magnetic resonance spectrum at approximately -60 to -70 ppm relative to trichlorofluoromethane [27] [29] [28]. This chemical shift is characteristic of trifluoromethyl groups attached to aromatic systems and falls within the expected range for CF₃ substituents on electron-deficient heterocycles [26] [30].

The chemical shift of the trifluoromethyl group provides valuable information about the electronic environment of the pyridine ring. The relatively upfield position indicates that the fluorine atoms experience significant shielding, consistent with attachment to an electron-deficient aromatic system where the carbon-fluorine bonds are polarized toward fluorine [28] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The compound exhibits a distinctive molecular ion pattern due to the presence of chlorine isotopes.

Molecular Ion and Isotope Pattern

The molecular ion appears at m/z 288/290 with relative intensities of approximately 45-60%, displaying the characteristic 3:1 isotope pattern for compounds containing one chlorine atom [31]. This isotope pattern serves as a definitive indicator of chlorine presence and confirms the molecular formula C₁₁H₄ClF₃N₂S.

Primary Fragmentation Pathways

Loss of chlorine atoms represents a major fragmentation pathway, producing ions at m/z 253/255 with relative intensities of 30-45% [32] [33]. This fragmentation occurs through homolytic cleavage of the carbon-chlorine bond, generating a radical cation that retains the remainder of the molecular structure.

The trifluoromethyl group undergoes characteristic fragmentation, with loss of CF₃ (69 mass units) from the molecular ion producing a significant fragment at m/z 219 [32] [31]. This fragmentation pathway is particularly favorable due to the stability of the CF₃ radical and the resonance stabilization of the resulting aromatic system.

Secondary Fragmentation Events

Loss of the thiophene ring system produces fragment ions around m/z 184, corresponding to the pyridine core with its substituents intact [32] [33]. This fragmentation indicates the relative stability of the pyridine ring compared to the thiophene-pyridine linkage.

The thiophene ring itself generates characteristic fragment ions at m/z 126 and m/z 97, with relative intensities of 40-60% and 30-50% respectively [32]. These fragments arise from the inherent stability of the thiophene ring system and its tendency to form stable radical cations upon electron impact.

Diagnostic Fragment Ions

The CF₃⁺ ion at m/z 69 appears as one of the most intense peaks in the spectrum with relative intensity of 80-100% [32] [31]. This fragment serves as a diagnostic indicator for the presence of trifluoromethyl groups and is commonly observed in mass spectra of trifluoromethyl-containing compounds.

Additional fragment ions at m/z 157 correspond to the pyridine ring bearing the trifluoromethyl substituent, providing further structural confirmation [31]. The relative intensities of these fragments correlate with the stability of the various aromatic systems and the ease of bond cleavage under electron impact conditions.